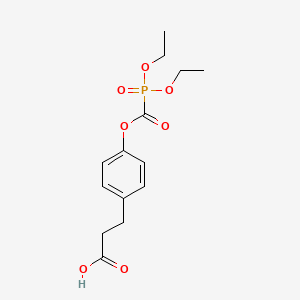
Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)-: is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a benzene ring attached to a propanoic acid moiety, with a diethoxyphosphinyl group linked through a carbonyl oxygen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- typically involves the esterification of benzenepropanoic acid with diethoxyphosphinyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of quinones.
Reduction: The compound can be reduced to yield the corresponding alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in anhydrous ethanol.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Phosphonate esters with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various phosphonate derivatives, which are valuable intermediates in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition, particularly those enzymes involved in phosphate metabolism. It is also used in the development of enzyme inhibitors for therapeutic applications.
Medicine: The compound has potential applications in the development of drugs targeting specific enzymes or pathways. Its phosphonate ester moiety makes it a candidate for designing prodrugs that can be activated in vivo.
Industry: In the industrial sector, Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- involves its interaction with molecular targets such as enzymes. The diethoxyphosphinyl group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, making it useful in the study of enzyme function and inhibition.
Comparación Con Compuestos Similares
- Benzenepropanoic acid, 4-hydroxy-
- Benzenepropanoic acid, 4-methoxy-
- Benzenepropanoic acid, 4-nitro-
Comparison:
- Benzenepropanoic acid, 4-hydroxy- has a hydroxyl group instead of the diethoxyphosphinyl group, making it more hydrophilic and reactive towards electrophiles.
- Benzenepropanoic acid, 4-methoxy- contains a methoxy group, which makes it less reactive compared to the phosphonate ester.
- Benzenepropanoic acid, 4-nitro- has a nitro group, which is electron-withdrawing and significantly alters the compound’s reactivity and stability.
Uniqueness: Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- is unique due to its phosphonate ester moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of phosphonate derivatives and enzyme inhibitors.
Propiedades
Número CAS |
72304-77-9 |
|---|---|
Fórmula molecular |
C14H19O7P |
Peso molecular |
330.27 g/mol |
Nombre IUPAC |
3-(4-diethoxyphosphorylcarbonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19O7P/c1-3-19-22(18,20-4-2)14(17)21-12-8-5-11(6-9-12)7-10-13(15)16/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,16) |
Clave InChI |
WJLKJPJNDKUQTC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)OC1=CC=C(C=C1)CCC(=O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)

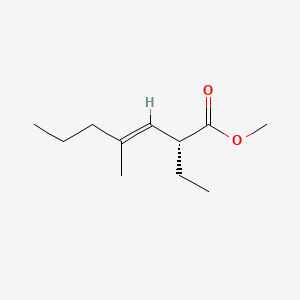
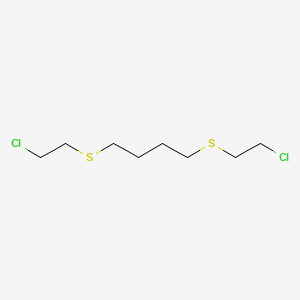



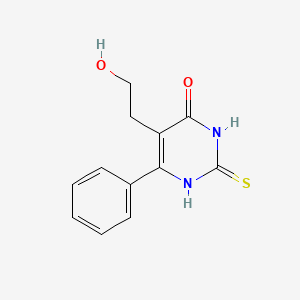
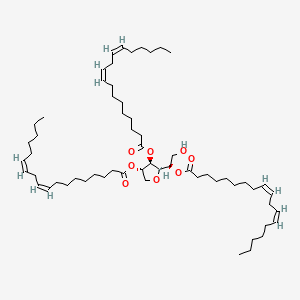
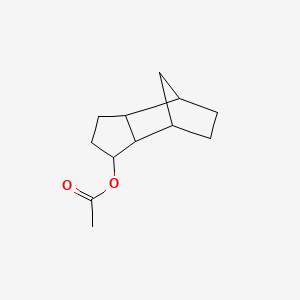
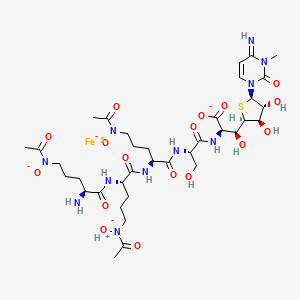
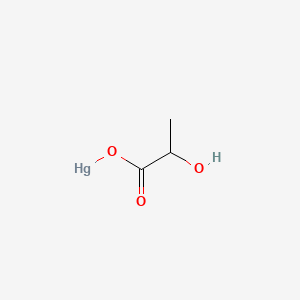

![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)
